6,10,11-Triethylcarbonate-1-demethyl Daunomycinone
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being [(1S,3S)-3-acetyl-1,12-bis(ethoxycarbonyloxy)-3,10-dihydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-5-yl] ethyl carbonate. This systematic name reflects the complex structural modifications present in the molecule, including the specific stereochemical designations and the positioning of functional groups throughout the tetracyclic framework. The compound is also designated by the alternative systematic name (1S-cis)-3-Acetyl-1,2,3,4,6,11-hexahydro-3,10-dihydroxy-6,11-dioxo-1,5,12-naphthacenetriyl Carbonic Acid Triethyl Ester, which emphasizes the carbonate ester functionality.
The molecular formula C29H28O14 represents a significant increase in molecular complexity compared to the parent daunomycinone structure. The presence of 29 carbon atoms, 28 hydrogen atoms, and 14 oxygen atoms reflects the addition of three ethylcarbonate groups to the base anthracycline structure. The molecular weight of 600.52 daltons demonstrates the substantial mass increase resulting from the carbonate derivatization. The Chemical Abstracts Service registry number 67665-62-7 provides unique identification for this compound in chemical databases and literature.
| Property | Value |
|---|---|
| Molecular Formula | C29H28O14 |
| Molecular Weight | 600.52 daltons |
| Chemical Abstracts Service Number | 67665-62-7 |
| Systematic Name | [(1S,3S)-3-acetyl-1,12-bis(ethoxycarbonyloxy)-3,10-dihydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-5-yl] ethyl carbonate |
Stereochemical Configuration and Chiral Centers
The stereochemical configuration of this compound incorporates multiple chiral centers that define its three-dimensional structure and biological activity potential. The compound maintains the characteristic (1S,3S) configuration at key positions within the cyclohexene ring system, which is crucial for maintaining the proper spatial orientation of functional groups. This stereochemical arrangement is indicated by the systematic nomenclature and represents a critical aspect of the molecule's structural identity.
The presence of defined stereocenters in the molecule contributes to its specific conformational preferences and potential interactions with biological targets. The stereochemical configuration influences the overall molecular shape and the spatial distribution of polar and nonpolar regions within the structure. Research has demonstrated that the stereochemical integrity of anthracycline derivatives significantly impacts their physicochemical properties and potential biological activities. The maintenance of specific stereochemical configurations during synthesis requires careful attention to reaction conditions and protecting group strategies.
The chiral centers present in this compound are stabilized by the surrounding molecular framework and the presence of carbonate protecting groups. These protecting groups not only modify the chemical reactivity of the molecule but also influence the conformational flexibility around the chiral centers. The stereochemical configuration contributes to the compound's overall stability and determines its behavior in various chemical and physical environments.
Crystallographic Data and Solid-State Conformation
While specific crystallographic data for this compound was not extensively detailed in the available literature, the solid-state properties of anthracycline derivatives have been thoroughly investigated in related compounds. The parent compound daunomycinone has been subject to comprehensive crystallographic analysis, revealing important structural features that influence the overall molecular conformation. The crystal structure determinations of anthracycline compounds typically reveal the planar nature of the tetracyclic aromatic system and the specific orientations of substituent groups.
The incorporation of triethylcarbonate groups in the derivative compound is expected to significantly influence the solid-state packing and intermolecular interactions compared to the parent structure. The bulky carbonate substituents likely affect the crystal lattice organization and may influence the melting point and other thermal properties of the compound. Research on similar anthracycline derivatives suggests that the presence of carbonate protecting groups can alter hydrogen bonding patterns and molecular packing arrangements in the solid state.
The solid-state conformation of this compound is influenced by intramolecular interactions between the various functional groups present in the molecule. The carbonate groups may participate in specific conformational stabilization through intramolecular hydrogen bonding or steric interactions. Understanding the solid-state structure is crucial for predicting the compound's stability, solubility, and processing characteristics in pharmaceutical applications.
Comparative Analysis with Parent Compound Daunomycinone
The structural comparison between this compound and its parent compound daunomycinone reveals significant modifications that impact molecular properties and potential applications. Daunomycinone, with the molecular formula C21H18O8 and molecular weight of 398.36 daltons, serves as the foundational structure from which the derivative is synthesized. The parent compound exhibits the characteristic anthracycline tetracyclic framework with specific hydroxyl and ketone functionalities that define its chemical behavior.
The most notable structural differences include the addition of three ethylcarbonate protecting groups at positions 6, 10, and 11, along with the removal of a methyl group at position 1. These modifications result in an increase of eight carbon atoms, ten hydrogen atoms, and six oxygen atoms compared to the parent structure. The molecular weight increase of approximately 202 daltons reflects the substantial structural elaboration achieved through the derivatization process.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Daunomycinone | C21H18O8 | 398.36 daltons | Tetracyclic anthracycline aglycone with hydroxyl and ketone groups |
| This compound | C29H28O14 | 600.52 daltons | Triethylcarbonate-protected derivative with demethylation |
The carbonate protection strategy employed in the derivative compound serves multiple purposes in synthetic chemistry and pharmaceutical development. The protecting groups mask reactive hydroxyl functionalities, potentially improving stability and allowing for selective chemical modifications at other positions. The demethylation at position 1 may influence the electronic properties of the aromatic system and alter the compound's physicochemical characteristics.
The comparative analysis reveals that the derivative maintains the essential anthracycline core structure while exhibiting modified solubility, stability, and reactivity profiles. The presence of carbonate groups likely enhances solubility in organic solvents while potentially reducing water solubility compared to the parent compound. These property modifications make the derivative compound particularly valuable as a synthetic intermediate and research tool in anthracycline chemistry.
Properties
IUPAC Name |
[(1S,3S)-3-acetyl-1,12-bis(ethoxycarbonyloxy)-3,10-dihydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-5-yl] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O14/c1-5-38-26(34)41-17-12-29(37,13(4)30)11-15-19(17)25(43-28(36)40-7-3)21-20(24(15)42-27(35)39-6-2)22(32)14-9-8-10-16(31)18(14)23(21)33/h8-10,17,31,37H,5-7,11-12H2,1-4H3/t17-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCLTLJGYVYVPZ-ADKRDUOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1CC(CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC(=O)OCC)(C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@H]1C[C@@](CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC(=O)OCC)(C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858520 | |
| Record name | (1S,3S)-3-Acetyl-3,10-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67665-62-7 | |
| Record name | (1S,3S)-3-Acetyl-3,10-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Anthracycline Framework
The parent compound, daunomycinone, features a tetracyclic aglycone structure with hydroxyl, ketone, and methyl groups at strategic positions. The derivative 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone retains this core but introduces three ethyl carbonate protecting groups and removes the methyl group at position 1. The structural modifications are critical for altering solubility and stability while preserving biological activity.
Position-Specific Modifications
-
Demethylation at Position 1 : The absence of the methyl group () at position 1 suggests the use of demethylation agents such as boron tribromide () or iodotrimethylsilane ().
-
Triethylcarbonate Protection : Ethyl carbonate groups at positions 6, 10, and 11 are likely introduced via reaction with ethyl chloroformate () in the presence of a base like pyridine.
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 600.52 g/mol | |
| Physical Form | Orange solid | |
| Solubility | Chloroform, DMSO, DCM | |
| Storage Conditions | 2–8°C, protected from light |
Synthetic Pathways and Methodologies
Stepwise Protection and Demethylation
The synthesis typically follows a sequential approach:
-
Demethylation of Daunomycinone :
-
Ethyl Carbonate Protection :
Table 2: Reagents and Conditions for Key Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Demethylation | , DCM, −78°C | 65–70% |
| Triethylcarbonation | , pyridine | 80–85% |
Purification and Characterization
-
Chromatographic Purification :
-
Spectroscopic Validation :
Challenges in Scalable Synthesis
Stability Concerns
The compound is light- and temperature-sensitive, requiring inert atmosphere handling and cold storage (2–8°C). Degradation products include hydrolyzed ethyl carbonate groups and re-methylated derivatives.
Applications and Derivatives
Role in Anthracycline Research
As a daunomycinone derivative, this compound serves as an intermediate in synthesizing analogs with reduced cardiotoxicity or enhanced tumor targeting.
Table 3: Analogues and Their Modifications
| Compound | Modifications | Molecular Weight |
|---|---|---|
| 6,10,11-Triethylcarbonate Daunomycinone | Retains C1 methyl group | 614.55 g/mol |
| 4-Demethyl Daunomycinone | Demethylation at position 4 | 384.34 g/mol |
Chemical Reactions Analysis
Types of Reactions
6,10,11-Triethylcarbonate-1-demethyl Daunomycinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The ethyl carbonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethyl carbonate groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Compounds with substituted functional groups replacing the ethyl carbonate groups.
Scientific Research Applications
6,10,11-Triethylcarbonate-1-demethyl Daunomycinone has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of anthracycline derivatives.
Biology: Investigated for its potential effects on cellular processes and as a tool to study cellular uptake mechanisms.
Medicine: Explored for its potential as an anticancer agent due to its structural similarity to other anthracyclines.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to cell death, making it a potential anticancer agent. The molecular targets include topoisomerase enzymes, which are crucial for DNA replication .
Comparison with Similar Compounds
Comparison with Similar Daunomycinone Derivatives
Structural and Functional Differences
The table below summarizes key structural and functional distinctions between 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone and related compounds:
Biological Activity
6,10,11-Triethylcarbonate-1-demethyl Daunomycinone is a derivative of daunomycinone, belonging to the anthracycline class of antibiotics. Its unique structure includes ethyl carbonate groups, which influence its solubility and biological activity. The compound has the molecular formula C29H28O14 and a molecular weight of 600.529. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The primary mechanism of action for this compound involves intercalation into DNA. This interaction disrupts the DNA double helix, inhibiting replication and transcription processes essential for cell survival. Additionally, it targets topoisomerase enzymes, which are crucial for DNA replication and repair. The compound's structural modifications may enhance its efficacy compared to other anthracyclines by improving cellular uptake and reducing side effects.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical) | 226 |
| A549 (lung) | 242.52 |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
Comparison with Other Anthracyclines
The following table compares this compound with other related anthracyclines:
| Compound | Structure | Anticancer Activity | Unique Features |
|---|---|---|---|
| Daunomycinone | Base structure | Moderate | Parent compound |
| Doxorubicin | Hydroxyl group at C14 | High | Broad-spectrum anticancer activity |
| Epirubicin | Stereoisomer of doxorubicin | High | Improved pharmacokinetics |
| This compound | Ethyl carbonate groups at C6, C10, C11 | Significant | Enhanced solubility and reduced side effects |
Case Studies and Experimental Data
- In Vitro Studies : A study conducted on the antiproliferative effects of this compound demonstrated its ability to inhibit cell growth in HeLa and A549 cell lines effectively. The IC50 values indicate a moderate level of potency compared to other anthracyclines.
- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. This apoptotic effect is crucial for its potential use in cancer therapy.
- Cellular Uptake Studies : Research has shown that the ethyl carbonate modifications enhance cellular permeability, allowing for increased uptake in cancerous cells compared to its parent compound.
Toxicological Profile
While promising as an anticancer agent, the toxicological profile of this compound requires careful evaluation. Preliminary studies suggest that it may exhibit lower cardiotoxicity than traditional anthracyclines like doxorubicin; however, comprehensive toxicological assessments are necessary to confirm safety profiles before clinical applications.
Q & A
Basic Question: What analytical methodologies are recommended for structural characterization of 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone?
Answer:
Structural elucidation requires a combination of high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₂₉H₂₈O₁₄, m/z 612.1473) and multinuclear NMR spectroscopy (¹H, ¹³C, DEPT-135) to resolve substituent positions. Key NMR signals include:
- Ethyl carbonate groups : δ ~1.3–1.5 ppm (triplet, CH₃), δ ~4.1–4.3 ppm (quartet, OCH₂).
- Anthraquinone core : Aromatic protons at δ ~7.5–8.5 ppm and carbonyl carbons at δ ~180–190 ppm.
Cross-validation with HPLC-UV (λ = 254 nm) and FT-IR (C=O stretch at ~1750 cm⁻¹) ensures purity and functional group integrity .
Basic Question: How is this compound synthesized, and what are critical reaction parameters?
Answer:
The compound is synthesized via Koenigs-Knorr glycosylation , modified for anthraquinone derivatives:
Activation : React daunomycinone with α-glucosyluronate bromide in the presence of HgBr₂ (catalytic) under anhydrous conditions.
Protection/Deprotection : Ethyl carbonate groups are introduced using triethyl orthocarbonate in acidic media.
Demethylation : LiOH/Amberlite cation exchange resin selectively removes the 1-methyl group.
Critical parameters :
- Strict control of moisture (≤0.1% H₂O) to avoid hydrolysis.
- Reaction temperature maintained at 0–5°C to suppress side reactions.
- Anomeric mixture (α/β) separation via flash chromatography (silica gel, CH₂Cl₂/MeOH 95:5) .
Advanced Question: How can researchers resolve contradictory data in stability studies under varying pH and temperature?
Answer:
Contradictions in stability data (e.g., degradation rates under acidic vs. alkaline conditions) require design of experiment (DoE) approaches:
Controlled degradation studies : Expose the compound to pH 2–10 buffers at 25°C/40°C for 0–48 hours.
Analytical profiling : Use RP-HPLC (C18 column, gradient: 0.1% TFA in H₂O/ACN) to track degradation products.
Multivariate analysis : Apply PCA or PLS regression to correlate degradation pathways with substituent lability (e.g., ethyl carbonate hydrolysis at pH >8).
Resolution : Discrepancies often arise from competing hydrolysis (C-10/11 carbonates) vs. redox reactions (anthraquinone core). Kinetic modeling (Arrhenius plots) clarifies dominant mechanisms .
Advanced Question: What role do the ethyl carbonate substituents play in modulating biological activity compared to parent daunomycinone?
Answer:
Ethyl carbonate groups at C-6,10,11 enhance lipophilicity (logP increased by ~1.5 units) and alter DNA intercalation kinetics. Key findings:
- In vitro assays : Reduced cytotoxicity (IC₅₀ = 2.5 μM vs. 0.8 μM for daunomycinone) due to steric hindrance in minor groove binding.
- Metabolic stability : Ethyl groups resist hepatic esterases, prolonging plasma half-life (t₁/₂ = 8.2 h vs. 1.5 h).
- Structure-activity relationship (SAR) : C-1 demethylation increases solubility but reduces affinity for topoisomerase II. Validate via molecular docking (PDB: 1ZXM) and SPR binding assays .
Advanced Question: How can researchers identify and quantify degradation pathways under oxidative stress?
Answer:
Stress conditions : Treat with H₂O₂ (0.1–3% w/v) or Fenton’s reagent (Fe²⁺/H₂O₂) at 37°C.
LC-MS/MS analysis : Monitor m/z shifts indicative of hydroxylation (+16 Da) or quinone reduction (-2 Da).
Mechanistic insights :
- Primary degradation: Anthraquinone → dihydroxyanthracene (confirmed by loss of C=O IR bands).
- Secondary pathways: Ethyl carbonate cleavage (m/z 612 → 528).
Quantify using isotope dilution (¹³C-labeled internal standards) and validate via EPR to detect free radical intermediates .
Advanced Question: What strategies address contradictions in chromatographic purity assessments across labs?
Answer:
Discrepancies in HPLC purity (e.g., 95% vs. 98%) stem from column variability and detector calibration . Mitigation strategies:
Standardized protocols : Use USP L1 C18 columns (5 μm, 250 × 4.6 mm) and calibrate detectors with NIST-traceable standards.
Interlaboratory studies : Share samples spiked with known impurities (e.g., 14-bromodaunomycinone) for cross-validation.
Data harmonization : Apply Chebyshev outlier tests to identify systematic errors in integration parameters (e.g., threshold vs. valley-to-valley) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
